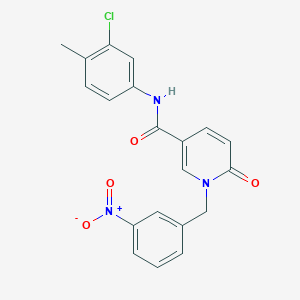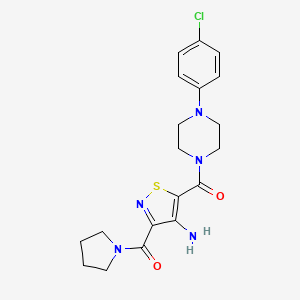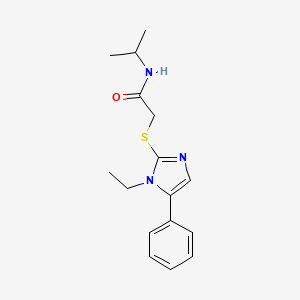![molecular formula C17H15N3OS B2384536 N-(2-メチル-5-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)シクロプロパンカルボキサミド CAS No. 863594-03-0](/img/structure/B2384536.png)
N-(2-メチル-5-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)シクロプロパンカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H15N3OS and its molecular weight is 309.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗腫瘍活性
チアゾロ[3,2-a]ピリミジン類は、この化合物と類似の化合物群であり、高い抗腫瘍活性を示すことが示されています 。これは、あなたの化合物が、新しい抗癌剤の開発に潜在的に使用できることを示唆しています。
抗菌活性
類似の構造を持つ化合物は、抗菌活性を示すことが実証されています 。これは、あなたの化合物が特定の種類の細菌に対して有効である可能性があることを意味する可能性があります。
抗炎症活性
これらの化合物は、抗炎症活性を持つことも発見されています 。これは、炎症性疾患の治療における別の潜在的な用途を示唆しています。
創薬
チアゾロ[3,2-a]ピリミジン部分は、新しい結合部位の導入によって容易に修飾することができ、これはリガンドと生体標的との相互作用を最適化するのに非常に必要です 。これは、あなたの化合物を、新しい医薬品の設計のための有望な足場にします。
DNAジャイレース阻害剤
このクラスの化合物のいくつかは、DNAジャイレースの阻害剤です 。DNAジャイレースは、DNAにスーパーコイリングを導入する酵素です。この酵素の阻害剤は、抗生物質または抗癌剤として使用できます。
SARS-CoV-2糖タンパク質阻害剤
このクラスの化合物のいくつかの代表が、SARS-CoV-2糖タンパク質の阻害剤であることが確立されています 。これは、COVID-19の治療における潜在的な用途を示唆しています。
機能性有機材料
これらの化合物は、他の多くの有用な特性も持っています – 特に、それらは貴重な機能性有機材料です 。これは、材料科学分野における潜在的な用途を示唆しています。
抗菌活性
フェニル環のスルホン酸基は、化合物による抗菌阻害に顕著な貢献をしていないようでした 。 しかし、ニトロなどの強い電子求引基は、グラム陰性菌に対する効果を向上させた可能性があります .
作用機序
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound exhibits strong inhibitory activity against PI3K . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K pathway. This results in the inhibition of downstream AKT signaling, which plays a critical role in promoting cell survival and growth .
Result of Action
The compound’s inhibition of PI3K leads to a decrease in cell survival and growth signaling, potentially leading to the death of cancer cells . This makes it a promising candidate for the development of new anticancer drugs .
生化学分析
Biochemical Properties
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide interacts with PI3K, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The compound exhibits strong inhibitory activity against PI3K, with an IC50 of 3.6 nM .
Cellular Effects
The compound’s interaction with PI3K influences various cellular processes. By inhibiting PI3K, N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide can affect cell signaling pathways, gene expression, and cellular metabolism . This can lead to changes in cell function, potentially influencing cell growth and proliferation .
Molecular Mechanism
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide exerts its effects at the molecular level through its interaction with PI3K. It binds to the enzyme, inhibiting its activity and leading to changes in downstream signaling pathways . This can result in altered gene expression and changes in cellular metabolism .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound exhibits stable inhibitory activity against PI3K .
Dosage Effects in Animal Models
Early studies suggest that the compound exhibits potent PI3K inhibitory activity at nanomolar concentrations .
Metabolic Pathways
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide is involved in the PI3K/AKT signaling pathway, a key regulator of many cellular processes . The compound’s interaction with PI3K can influence metabolic flux and metabolite levels .
Transport and Distribution
Given its interaction with PI3K, it is likely that the compound is distributed to areas of the cell where PI3K is active .
Subcellular Localization
The subcellular localization of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide is likely influenced by its interaction with PI3K. As PI3K is active in various compartments of the cell, the compound may be localized to these areas .
特性
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-10-4-5-12(9-14(10)19-15(21)11-6-7-11)16-20-13-3-2-8-18-17(13)22-16/h2-5,8-9,11H,6-7H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGJAPQYFLIFEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384455.png)
![1-(4-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2384458.png)
![5-ethoxy-6-ethyl-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384459.png)
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone](/img/structure/B2384460.png)
![N-Methyl-N-[2-oxo-2-[[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2384461.png)
![3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2384462.png)



![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2384469.png)
![N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384470.png)
![Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2384472.png)
![Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2384474.png)
